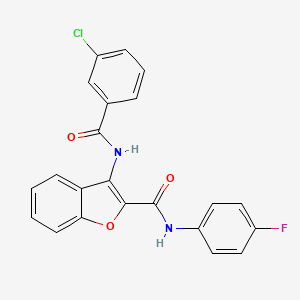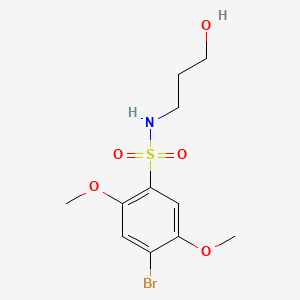![molecular formula C21H19N5OS B2806356 6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2379978-52-4](/img/structure/B2806356.png)
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that incorporates multiple bioactive moieties. The compound features a thiazolo[4,5-c]pyridine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the initial formation of the thiazolo[4,5-c]pyridine core through the annulation of a thiazole ring to a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the multi-step process. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation . By binding to the active site of PI3K, the compound disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These derivatives also contain a thiazole ring and are known for their diverse biological activities.
Uniqueness
6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of bioactive moieties, which confer distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
属性
IUPAC Name |
6-phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-20-7-6-17(15-4-2-1-3-5-15)24-26(20)16-9-12-25(13-10-16)21-23-18-14-22-11-8-19(18)28-21/h1-8,11,14,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHRPKLDCPGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2806274.png)

![1-(2-fluorophenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2806279.png)


![N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2806284.png)



![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)



